2H-Isoindole-2-carboximidamide, 1,3-dihydro-

Vue d'ensemble

Description

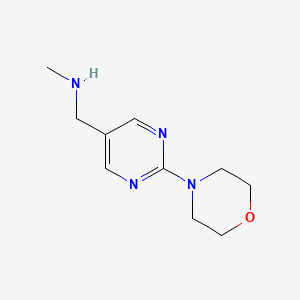

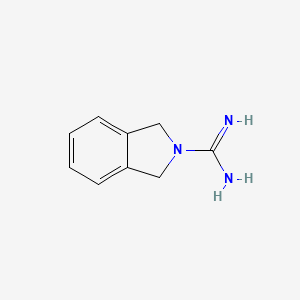

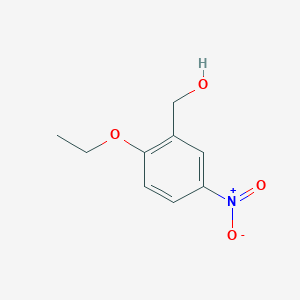

“2H-Isoindole-2-carboximidamide, 1,3-dihydro-” is a chemical compound with the molecular formula C9H11N3 . It is also known as N’-hydroxy-1,3-dihydro-2H-isoindole-2-carboximidamide .

Synthesis Analysis

The synthesis of isoindoles, including “2H-Isoindole-2-carboximidamide, 1,3-dihydro-”, has been a subject of research in recent years . The synthesis methods are based on ring closure reactions, isoindoline aromatization, and ring transformations . For example, aromatic compounds bearing an acetylenic unit and nitrogen moieties have been cyclized mainly under transition metal-catalyzed conditions to give different indole derivatives including isoindoles .Molecular Structure Analysis

The molecular structure of “2H-Isoindole-2-carboximidamide, 1,3-dihydro-” can be represented by the InChI code: 1S/C9H11N3O/c10-9(11-13)12-5-7-3-1-2-4-8(7)6-12/h1-4,9H,5-6,10H2 .Chemical Reactions Analysis

Isoindoles are rather unstable compounds because of the o-quinoid structure and are frequently trapped as latent dienes in intermolecular Diels-Alder (DA) reactions . Several methodologies for the synthesis of isoindoles have been described in the literature, based mainly on ring-closure reactions, ring transformations, aromatizations, and substituent modifications .Physical And Chemical Properties Analysis

The molecular weight of “2H-Isoindole-2-carboximidamide, 1,3-dihydro-” is 161.2 g/mol. More detailed physical and chemical properties are not available in the search results.Applications De Recherche Scientifique

Synthesis of Bioactive Compounds

2H-Isoindole-2-carboximidamide: serves as a precursor in the synthesis of various bioactive compounds. Its reactivity allows for the formation of complex molecules that exhibit a range of biological activities, including antimicrobial , anthelmintic , insecticidal , and anticancer properties . The compound’s ability to undergo ring closure reactions and subsequent transformations makes it a valuable building block in medicinal chemistry.

Material Science Applications

Isoindole derivatives, including 2H-Isoindole-2-carboximidamide , are significant in material science. They contribute to the development of new materials with desirable properties such as conductivity , flexibility , and strength . These materials find applications in electronics, coatings, and structural components.

Photodynamic Therapy

In the field of photodynamic therapy, isoindole compounds are explored as photosensitizers . They can be activated by light to produce reactive oxygen species, which are effective in destroying cancer cells. The unique structure of 2H-Isoindole-2-carboximidamide makes it a candidate for developing new photosensitizers with improved selectivity and reduced side effects.

Development of COX-2 Inhibitors

The isoindole moiety is a key feature in the structure of COX-2 inhibitors, which are drugs used to reduce inflammation and pain . 2H-Isoindole-2-carboximidamide can be modified to enhance its binding affinity to the COX-2 enzyme, leading to the development of more effective anti-inflammatory medications.

Antiviral Agents

Indole derivatives, closely related to isoindoles, have shown potential as antiviral agents . By extension, 2H-Isoindole-2-carboximidamide could be utilized to synthesize new compounds that target viral infections, offering a new avenue for treating diseases like influenza and other viral pathogens.

Orientations Futures

The future directions in the research of “2H-Isoindole-2-carboximidamide, 1,3-dihydro-” could involve further exploration of its synthesis methods, potential applications in medicinal chemistry, and detailed investigation of its physical and chemical properties. Isoindole derivatives and oligomers are very important compounds in material science and as photosensitizers for photodynamic therapy , suggesting potential future directions in these areas.

Mécanisme D'action

Isoindoles have been found in natural products and bioactive compounds with a pharmacological profile such as antimicrobial, anthelmintic, insecticidal, cyclooxygenase isoenzyme (COX-2), thrombin inhibitor and anticancer activity . They are rather unstable compounds because of the o-quinoid structure and are frequently trapped as latent dienes in intermolecular Diels-Alder (DA) reactions .

Propriétés

IUPAC Name |

1,3-dihydroisoindole-2-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3/c10-9(11)12-5-7-3-1-2-4-8(7)6-12/h1-4H,5-6H2,(H3,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWHAEVPMSNINKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2CN1C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2H-Isoindole-2-carboximidamide, 1,3-dihydro- | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B1453848.png)

![3-[5-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid](/img/structure/B1453852.png)

![6-chloro-N-[2-(4-methoxyphenyl)ethyl]pyridazin-3-amine](/img/structure/B1453857.png)

![1-{[2-(Trifluoromethyl)phenyl]methyl}piperidin-4-ol](/img/structure/B1453859.png)

![2-{[(4-Chlorophenyl)methyl]amino}-3-methylbutanoic acid hydrochloride](/img/structure/B1453862.png)

![4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride](/img/structure/B1453863.png)

![N-[2-(furan-2-yl)ethyl]acetamide](/img/structure/B1453868.png)